1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-butyl-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-3-4-13-27-18-20(17-24(27)29)25-26-22-11-5-6-12-23(22)28(25)14-8-15-30-21-10-7-9-19(2)16-21/h5-7,9-12,16,20H,3-4,8,13-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERAYRGBEPCVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with butylamine to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The methylphenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by interacting with DNA or proteins, leading to its bioactive effects.
Comparison with Similar Compounds
Compound 12 :
2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide
- Key Features: Substituents: 3-methylphenyl on pyrrolidinone, acetohydrazide on benzimidazole. Yield: 65%; Melting Point: 194–195°C. Analysis: Confirmed via ¹H NMR, IR, and MS (m/z 418) .
Compound 13 :
4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone
- Key Features: Substituents: 3-methylphenyl on pyrrolidinone, pyrazole-linked acetyl on benzimidazole. Yield: 53%; Melting Point: 138–139°C. Analysis: Confirmed via ¹H NMR and MS .
Compound 14 :
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide
Comparison with Target Compound :
| Parameter | Target Compound | Compound 12 | Compound 13 | Compound 14 |
|---|---|---|---|---|
| Core Structure | Benzimidazole-pyrrolidinone | Benzimidazole-pyrrolidinone | Benzimidazole-pyrrolidinone | Benzimidazole-pyrrolidinone |
| Pyrrolidinone Substituent | 1-Butyl | 1-(3-Methylphenyl) | 1-(3-Methylphenyl) | 1-(3-Methylphenyl) |
| Benzimidazole Substituent | 1-[3-(3-Methylphenoxy)propyl] | Acetohydrazide | Pyrazole-linked acetyl | Pyrrole-linked acetamide |
| Yield | Not reported | 65% | 53% | 67% |
| Melting Point | Not reported | 194–195°C | 138–139°C | 204°C (decomposition) |
Structural Insights :
- The 3-(3-methylphenoxy)propyl chain introduces an ether linkage absent in analogs, which could influence metabolic stability or receptor binding .
Methoxyphenyl Analog ()
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
- Key Differences: Pyrrolidinone Substituent: 3-Methoxyphenyl vs. 1-butyl in the target compound. The butyl group, being more hydrophobic, may enhance bioavailability .
Pharmacological Relevance and QSAR Insights
While direct pharmacological data for the target compound are absent, provides a quantitative structure-activity relationship (QSAR) model for antiarrhythmic pyrrolidin-2-one derivatives. Key findings include:
- Critical Descriptors : PCR (polarizability/cross-sectional area) and JGI4 (geometric descriptor related to molecular shape) explain 91% of antiarrhythmic activity variance.
- The butyl group may optimize JGI4, aligning with the model’s emphasis on molecular geometry .
Biological Activity
1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and findings from relevant studies.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a pyrrolidinone ring, with specific substituents that may influence its biological properties. The structural formula can be represented as follows:
This structure is significant as it may interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various cellular responses such as apoptosis, cell cycle arrest, or inhibition of proliferation.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: It could act on receptors related to growth factor signaling pathways.
- DNA Interaction: Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, benzimidazole derivatives have been studied for their cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the anticancer activity of benzimidazole derivatives using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, promoting apoptosis and causing DNA damage in these cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.0 | Apoptosis induction |
| Compound B | WM115 | 7.5 | DNA damage |
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar compounds have been shown to possess antibacterial activity against multidrug-resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Research Findings:
A study highlighted the antibacterial efficacy of related benzodiazoles against strains like MRSA and VRSA, indicating that modifications in the side chains significantly affect potency .
Toxicological Profile
Understanding the safety profile is crucial for any potential therapeutic application. Preliminary studies suggest that while some derivatives exhibit low toxicity in vitro, comprehensive toxicological assessments are necessary to evaluate their safety for clinical use.
Q & A
Q. What are the key structural motifs of this compound, and how do they influence its physicochemical properties?
The compound features a benzimidazole core fused to a pyrrolidin-2-one ring, substituted with a butyl group and a 3-(3-methylphenoxy)propyl chain. The benzimidazole moiety contributes to aromatic stacking interactions, while the pyrrolidinone ring introduces conformational flexibility. The 3-methylphenoxy group enhances lipophilicity, impacting solubility and membrane permeability. Computational tools (e.g., PubChem descriptors) can predict logP and hydrogen-bonding capacity, critical for bioavailability studies .
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction parameters?
Synthesis typically involves multi-step pathways:
- Step 1 : Condensation of 3-(3-methylphenoxy)propan-1-amine with 2-chlorobenzimidazole to form the benzimidazole-propylphenoxy intermediate.
- Step 2 : Alkylation of the pyrrolidin-2-one precursor with the intermediate under basic conditions (e.g., NaH in DMF). Key parameters include temperature control (60–80°C for Step 1), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC : To assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase).
- NMR : H and C NMR confirm substituent positions (e.g., δ 7.2–7.8 ppm for benzimidazole protons).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 434.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., enzyme inhibition vs. cellular assays) often arise from assay conditions. Strategies include:
- Standardized protocols : Use consistent buffer pH, temperature, and cell lines.
- Counter-screening : Rule out off-target effects via kinase profiling panels.
- Metabolic stability assays : Evaluate compound degradation in microsomal preparations to explain variability in in vivo efficacy .
Q. What experimental design considerations are critical for optimizing the compound’s synthesis yield and scalability?
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce reaction time.
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis.
- Flow chemistry : Implement continuous flow reactors for exothermic steps to enhance safety and scalability .
Q. How can computational methods aid in identifying the compound’s molecular targets?
- Molecular docking : Use AutoDock Vina to predict binding affinity for kinases or GPCRs.
- Pharmacophore modeling : Map electrostatic and hydrophobic features to align with known active sites (e.g., ATP-binding pockets).
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize targets for validation .
Q. What strategies mitigate stereochemical challenges during synthesis, particularly for the pyrrolidinone ring?
- Chiral HPLC : Resolve enantiomers using cellulose-based columns.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps.
- X-ray crystallography : Confirm absolute configuration post-synthesis using SHELXL refinement .
Data Contradiction and Mechanistic Analysis
Q. Why does this compound exhibit divergent activity in enzymatic vs. cell-based assays?
Potential factors:
- Membrane permeability : The 3-methylphenoxy group may limit cellular uptake despite high enzymatic affinity.
- Protein binding : Serum albumin binding reduces free compound concentration in cell assays.
- Metabolite interference : Phase I metabolism (e.g., CYP450 oxidation) generates inactive or antagonistic derivatives .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s SAR?
Substituent Effects :
Methodological and Ethical Considerations
Q. What protocols ensure reproducibility in pharmacological testing across labs?
Q. How should researchers address the compound’s stability in aqueous buffers during long-term assays?
- Lyophilization : Store aliquots at -80°C and reconstitute fresh for each experiment.
- pH adjustment : Maintain buffers at pH 7.4 to prevent hydrolysis of the pyrrolidinone ring.
- Antioxidants : Add 0.1% ascorbic acid to inhibit oxidative degradation .
Cross-Disciplinary Applications
Q. How can this compound be integrated into hybrid therapeutic strategies (e.g., photodynamic therapy)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
